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Indium(l) bromide (InBr) has emerged as a potent and versatile catalyst in organic synthesis,
offering unique reactivity for the formation of carbon-carbon bonds. Its applications range from
the synthesis of organoindium reagents for cross-coupling reactions to the promotion of
reductive couplings and stereoselective cyclopropanations. This document provides detailed
application notes and experimental protocols for key catalytic uses of InBr.

Synthesis of Organoindium Reagents for Dual
Photoredox/Nickel Cross-Coupling Reactions

Indium(l) bromide, in combination with lithium bromide, serves as an efficient system for the
preparation of primary, secondary, and even tertiary alkyl indium reagents from the
corresponding alkyl bromides and chlorides.[1][2] These organoindium reagents are valuable
precursors for subsequent C(sp2)—C(sp?) cross-coupling reactions under dual photoredox/nickel
catalysis.[2] This method is notable for its tolerance to air and moisture, as well as a wide range
of functional groups.[2]

The reaction is believed to proceed through the disproportionation of InBr in donating solvents
to active In(0) and In(lll) species.[1][3] The use of InBr provides excellent stoichiometry for the
conversion of alkyl halides to dialkylindium bromide (RInBrz), minimizing the formation of other
organoindium species.[1]
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Quantitative Data: Synthesis of Alkyl Indium Reagents

and Cross-Coupling
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Experimental Protocol: Two-Step Synthesis of Alkyl-Aryl

Cross-Coupling Products

Step 1: Synthesis of the Organoindium Reagent

» To a screw-capped vial equipped with a magnetic stir bar, add indium(l) bromide (1.5 mmol)

and lithium bromide (1.5 mmol).

o Evacuate and backfill the vial with argon three times.
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Add dry N,N-dimethylformamide (DMF, 1.0 M solution of the alkyl halide).

Add the alkyl halide (1.0 mmol).

Stir the reaction mixture at 80 °C for 3 hours.

After cooling to room temperature, the resulting solution of the organoindium reagent is used
directly in the next step.

Step 2: Dual Photoredox/Nickel Cross-Coupling

 To the solution of the organoindium reagent from Step 1, add the aryl bromide (0.5 mmaol),
NiClz-diglyme (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 mmol), and the
photocatalyst (e.g., 4CzIPN, 0.005 mmol).

e Add 1,2-dimethoxyethane (DME) as a co-solvent.

« Irradiate the reaction mixture with a blue LED lamp at room temperature for 16-24 hours.
e Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

o Extract the mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, dry over anhydrous Na=SOzs, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
cross-coupling product.

Reaction Workflow
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Step 1: Organoindium Reagent Synthesis

Alkyl Halide (R-X)

InBr / LiBr

DMF, 80 °C, 3h

Step 2: Dual Photoredox/Nickel Cross-Coupling

Organoindium Reagent (RInBr2)

Aryl Bromide (Ar-Br)
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l
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t

Cross-Coupling Product (R-Ar)

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of alkyl-aryl cross-coupling products.

Reductive Coupling of a,a-Dichloroketones

Indium(l) bromide promotes the reductive coupling of a,a-dichloroketones to synthesize 1-aryl-

butane-1,4-diones.[4] This transformation is a valuable method for constructing symmetrical

diketones, which are important building blocks in organic synthesis.

Quantitative Data: Reductive Coupling of a,a-

Dichloroketones
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Experimental Protocol: Synthesis of 1-Aryl-butane-1,4-
diones

In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the a,a-
dichloroketone (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).

Add indium(l) bromide (1.2 mmol) to the solution at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water (10 mL).

Extract the aqueous layer with diethyl ether (3 x 15 mL).
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» Combine the organic extracts, wash with brine, and dry over anhydrous MgSOa.
 Filter the solution and remove the solvent under reduced pressure.

» Purify the residue by recrystallization or column chromatography to yield the pure 1-aryl-
butane-1,4-dione.

Proposed Reaction Pathway

a,a-Dichloroketone InBr

Indium Enolate Intermediate

1-Aryl-butane-1,4-dione

Click to download full resolution via product page

Caption: Proposed pathway for the InBr-promoted reductive coupling of a,a-dichloroketones.

Stereoselective Preparation of Cyclopropanes

Indium(l) bromide facilitates a sequential aldol-type coupling, elimination, and Michael-induced
ring closure reaction between a,a-dichloroacetophenone and aldehydes to produce highly
substituted cyclopropanes stereoselectively.[5] This one-pot reaction proceeds through the
formation of an indium enolate intermediate.[5]

Quantitative Data: Synthesis of Polysubstituted
Cyclopropanes
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Experimental Protocol: One-Pot Synthesis of
Cyclopropanes

» To a stirred suspension of indium(l) bromide (2.0 mmol) in dry THF (15 mL) at room
temperature, add a solution of a,a-dichloroacetophenone (1.0 mmol) in THF (5 mL).
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e Stir the mixture for 30 minutes to generate the indium enolate.

e Add a solution of the aldehyde (1.0 mmol) in THF (5 mL) to the reaction mixture.
o Continue stirring at room temperature for 16-24 hours.

e Monitor the reaction by TLC until the starting materials are consumed.

* Quench the reaction with a saturated aqueous solution of NaHCOs (20 mL).

o Extract the mixture with ethyl acetate (3 x 25 mL).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
in vacuo.

 Purify the crude product by flash column chromatography on silica gel to obtain the
polysubstituted cyclopropane.

Logical Relationship of the Reaction Sequence

@roaeetophenone + Aldehy@

Aldol-Type Coupling

'

Elimination

'

Michael-Induced Ring Closure
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Caption: Logical sequence of the InBr-promoted cyclopropanation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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